molecular formula C24H20ClF3N2O2 B11643641 4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11643641
M. Wt: 460.9 g/mol
InChI Key: NFUHHUIGNIHWIH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, chlorophenyl, and trifluoromethylphenyl groups

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of functional groups and the quinoline core, which confer specific chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups enhances its versatility in various applications .

Properties

Molecular Formula

C24H20ClF3N2O2

Molecular Weight

460.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H20ClF3N2O2/c1-13-20(23(32)30-15-7-4-6-14(12-15)24(26,27)28)21(16-8-2-3-9-17(16)25)22-18(29-13)10-5-11-19(22)31/h2-4,6-9,12,21,29H,5,10-11H2,1H3,(H,30,32)

InChI Key

NFUHHUIGNIHWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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